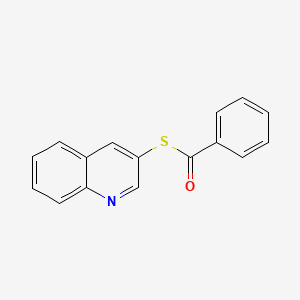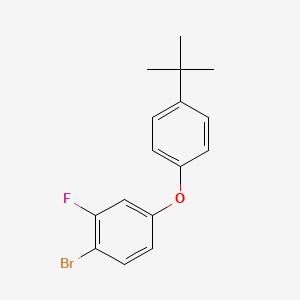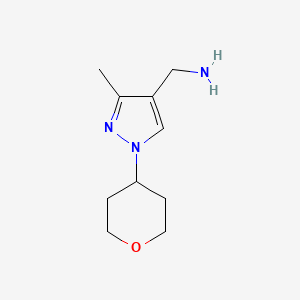
rac-(3R,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(3R,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-ol hydrochloride is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound is characterized by its pyrrolidine ring structure, which is substituted with a 2,2-dimethylpropyl group and a hydroxyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-ol hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the 2,2-Dimethylpropyl Group: This step involves the alkylation of the pyrrolidine ring with a 2,2-dimethylpropyl halide under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
rac-(3R,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reaction conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides, amines, or thiols can be employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution at the pyrrolidine ring may result in various substituted derivatives.
Aplicaciones Científicas De Investigación
rac-(3R,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-ol hydrochloride has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It may serve as a ligand or a probe in biochemical studies, helping to elucidate the structure and function of biological macromolecules.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It can be used in the production of specialty chemicals, such as catalysts or intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of rac-(3R,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-ol hydrochloride depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as receptors or enzymes, to exert its effects. The interaction may involve binding to the active site of an enzyme or modulating the activity of a receptor, leading to downstream effects on cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4S)-4-(2,2-Dimethylpropyl)pyrrolidin-3-ol: The free base form of the compound.
(3R,4S)-4-(2,2-Dimethylpropyl)pyrrolidin-3-one: An oxidized derivative.
(3R,4S)-4-(2,2-Dimethylpropyl)pyrrolidin-3-amine: A substituted derivative.
Uniqueness
rac-(3R,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-ol hydrochloride is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a 2,2-dimethylpropyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H20ClNO |
|---|---|
Peso molecular |
193.71 g/mol |
Nombre IUPAC |
(3S,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2,3)4-7-5-10-6-8(7)11;/h7-8,10-11H,4-6H2,1-3H3;1H/t7-,8-;/m1./s1 |
Clave InChI |
RACLNRNTDXFJFZ-SCLLHFNJSA-N |
SMILES isomérico |
CC(C)(C)C[C@@H]1CNC[C@H]1O.Cl |
SMILES canónico |
CC(C)(C)CC1CNCC1O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 3-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]prop-2-ynoate](/img/structure/B13487187.png)

![Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate](/img/structure/B13487194.png)



![1-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine dihydrochloride](/img/structure/B13487217.png)


![5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-amine hydrochloride](/img/structure/B13487236.png)



